Bienvenue dans la boutique en ligne BenchChem!

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole

PARP inhibition medicinal chemistry enzyme selectivity

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole (CAS 32835-39-5) is a tricyclic heterocycle belonging to the triazolobenzothiazole (TBT) class, formed by the fusion of a triazole and a benzothiazole ring with a methyl substituent at the 7-position. This compound has been identified as a versatile nicotinamide mimic capable of nanomolar inhibition of multiple poly(ADP-ribose) polymerase (PARP) enzymes , and its scaffold serves as a key intermediate for synthesizing derivatives with anti-tubercular, antibacterial, and anticancer activities.

Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
CAS No. 32835-39-5
Cat. No. B6576353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
CAS32835-39-5
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3C=NN=C3S2
InChIInChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9-11-10-5-12(7)9/h2-5H,1H3
InChIKeyHRBVAEOOKCYONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole (CAS 32835-39-5): A Triazolobenzothiazole Scaffold for Focused PARP Inhibition and Antimicrobial Lead Discovery


7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole (CAS 32835-39-5) is a tricyclic heterocycle belonging to the triazolobenzothiazole (TBT) class, formed by the fusion of a triazole and a benzothiazole ring with a methyl substituent at the 7-position [1]. This compound has been identified as a versatile nicotinamide mimic capable of nanomolar inhibition of multiple poly(ADP-ribose) polymerase (PARP) enzymes [2], and its scaffold serves as a key intermediate for synthesizing derivatives with anti-tubercular, antibacterial, and anticancer activities [3][4].

Why Uncontrolled Substitution on the 7-Methyl-Triazolobenzothiazole Core Leads to Functional Loss in PARP-Targeted Research and Antimicrobial Screening


The 7-methyl group on the TBT scaffold is not a passive structural feature; its presence or position directly controls PARP enzyme subtype selectivity and inhibitory potency. Deletion of the methyl substituent (compound 2) abolishes activity against mono-ARTs PARP10 and PARP15 (IC50 >10 µM vs. 3.2 µM for the 7-methyl parent) [1], while repositioning the methyl group to the C-6 position (compound 3) shifts selectivity toward poly-ARTs PARP2 and TNKS2 [1]. This quantitative structure-activity relationship (SAR) means that generic substitution with other triazolobenzothiazole isomers (e.g., 5-methyl tricyclazole, 6-methyl, or 8-methyl analogs) fundamentally alters the pharmacological profile, rendering them non-interchangeable for PARP-focused discovery programs.

7-Methyl-Triazolobenzothiazole: Direct Quantitative Evidence vs. Des-Methyl, Positional Isomer, and Substituted Analog Comparators


7-Methyl Substitution Is Essential for Maintaining Low Micromolar PARP10 Potency vs. the Des-Methyl Analog

The presence of the 7-methyl group on the triazolobenzothiazole core is critical for retaining inhibitory activity against mono-ADP-ribosyltransferases. Compound 1 (7-methyl-TBT, NSC-295701) inhibited PARP10 with an IC50 of 3.2 µM [1]. Removal of this methyl group (compound 2, the unsubstituted TBT scaffold) resulted in a profound loss of potency against PARP10 and PARP15, where IC50 values exceeded 10 µM, the assay limit [1]. This represents a >3-fold difference in potency directly attributable to the 7-methyl substituent.

PARP inhibition medicinal chemistry enzyme selectivity

Positional Methyl Isomerism Determines PARP Subtype Selectivity: 7-Methyl Favors Mono-ARTs, 6-Methyl Shifts to Poly-ARTs

Systematic SAR evaluation demonstrated that shifting the methyl group from the 7-position to the 6-position (compound 3) does not simply retain activity but fundamentally redirects enzyme selectivity [1]. The 7-methyl parent (compound 1) showed broad low-micromolar inhibition across PARP2, TNKS2, PARP14, and PARP15 (IC50 range 1.2–5.3 µM) [1]. In contrast, the 6-methyl isomer (compound 3) selectively enhanced potency against the poly-ARTs PARP2 and TNKS2, a shift mechanistically explained by a conformational change in Tyr1050 induced by the 6-methyl group as revealed by co-crystal structures [1]. The 8-methyl isomer (compound 4) and 5,7-dimethyl analog (compound 9) maintained micromolar potencies without this selectivity shift, confirming that the 7-position uniquely balances mono-ART and poly-ART activity [1].

PARP selectivity positional isomer poly-ART vs mono-ART

7-Methyl-TBT Derivatives Demonstrate Superior Anti-Tubercular Activity Over 5-Methyl and 7-Bromo Analogs in Mercapto Series

In a mercapto-triazolobenzothiazole derivative series, compounds bearing a 7-methyl substituent on the benzothiazole ring consistently exhibited the strongest anti-tubercular and antibacterial profiles [1]. Compound 7b (7-CH3 with pyrrolidine) combined potent anti-TB activity with antibacterial activity against Staphylococcus aureus (MIC 31.25 µg/mL) and good antioxidant capacity (IC50 93.25 µg/mL), while maintaining low cytotoxicity (IC50 238 µg/mL against normal cells) [1]. By comparison, the 5-CH3 analog 7a showed weaker activity against S. aureus (MIC 62.5 µg/mL against E. coli), and the 7-Br analog 5c lost anti-TB potency, retaining only antioxidant activity [1].

anti-tubercular antimicrobial resistance SAR

7-Methyl-TBT Provides a Structurally Validated Nicotinamide-Mimetic Core Distinct from Benzamide-Based PARP Inhibitors

X-ray co-crystallography of 7-methyl-TBT (compound 1) bound to TNKS2, PARP14, and PARP15 confirmed that the TBT scaffold directly occupies the nicotinamide-binding pocket through a conserved hydrogen-bonding pattern involving N1 and N2 of the triazole ring with glycine and serine backbone residues, plus π-π stacking with active-site tyrosine residues [1]. This binding mode is structurally distinct from that of conventional benzamide-based PARP inhibitors (e.g., olaparib, veliparib), which rely on a primary amide for nicotinamide mimicry [1]. The TBT scaffold achieves inhibition without the benzamide pharmacophore, a feature not present in any other commercially available PARP inhibitor chemotype [1].

nicotinamide mimic PARP inhibitor scaffold X-ray crystallography

In Vitro ADME and Cellular Target Engagement Data Confirm Drug-Like Properties of the 7-Methyl-TBT Scaffold Over Uncharacterized Analogs

Beyond enzymatic potency, the 7-methyl-TBT scaffold has been characterized for drug-like properties that are absent from data sheets of positional isomers or unsubstituted analogs [1]. Specifically, TBT derivatives demonstrated aqueous solubility in the 50–150 µM range, were extremely stable in both polar solvents and human plasma, and showed resistance to first-pass metabolism by human microsomal enzymes [1]. Furthermore, cell-based target engagement assays confirmed that TBT compounds enter cells and engage their PARP targets, with the most potent derivative achieving an EC50 of 150 nM, while the scaffold itself lacks inherent cytotoxicity in WST-1 assays [1].

ADME cellular target engagement drug discovery

Evidence-Backed Procurement Scenarios for 7-Methyl-Triazolobenzothiazole in PARP-Focused Drug Discovery and Anti-Infective Screening


PARP10/15 Mono-ART Inhibitor Lead Generation: Prioritize 7-Methyl-TBT Over Des-Methyl or 6-Methyl Scaffolds

For screening campaigns targeting mono-ADP-ribosyltransferases PARP10 or PARP15, the 7-methyl-TBT scaffold provides a validated starting point with an IC50 of 3.2 µM against PARP10 [1]. The des-methyl analog loses all activity (>10 µM IC50), and the 6-methyl isomer redirects selectivity toward poly-ARTs, making them unsuitable for mono-ART-focused programs [1]. Procuring the 7-methyl scaffold ensures the correct selectivity baseline for medicinal chemistry optimization toward mono-ART-selective inhibitors.

Novel Non-Benzamide PARP Inhibitor Development: Use 7-Methyl-TBT to Access IP-Differentiated Chemical Space

The 7-methyl-TBT scaffold is the only reported non-benzamide nicotinamide mimic with experimentally validated binding to multiple PARP enzymes (PARP2, TNKS2, PARP14, PARP15) via X-ray crystallography [1]. This scaffold enables the design of PARP inhibitors with a completely novel IP position compared to the crowded benzamide-based inhibitor patent landscape, with the added advantage of established synthetic tractability for C-3 derivatization [1].

Anti-Tubercular Lead Optimization: Select 7-Methyl-TBT Derivatives to Exploit Position-Specific Potency Gains

In mercapto-triazolobenzothiazole series, the 7-methyl substitution confers superior anti-TB activity (MIC 1.6–12.5 µg/mL) and antibacterial potency (S. aureus MIC 31.25 µg/mL) compared to the 5-methyl or 7-bromo analogs [2]. Procurement of 7-methyl-TBT as a synthetic intermediate enables the generation of focused libraries that exploit this position-specific SAR, rather than using the 5-methyl isomer tricyclazole—which is an antifungal melanin biosynthesis inhibitor with no reported anti-TB activity .

Academic Chemical Biology Tool Compound: A Characterized Scaffold with Cellular Target Engagement Validation

The 7-methyl-TBT series has been characterized beyond enzymatic potency, with demonstrated aqueous solubility (50–150 µM), human plasma stability, resistance to microsomal metabolism, and confirmed cellular target engagement (EC50 150 nM for the optimized derivative) without inherent cytotoxicity [1]. This comprehensive characterization package makes 7-methyl-TBT a more reliable chemical biology tool than uncharacterized TBT positional isomers, reducing experimental variability in cellular assays.

Quote Request

Request a Quote for 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.